molecular formula C25H26FNO4 B11129283 1-(2-Fluorophenyl)-6,7-dimethyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(2-Fluorophenyl)-6,7-dimethyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11129283
M. Wt: 423.5 g/mol
InChI Key: PFEHFPAGZHQRAK-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-6,7-dimethyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining fluorophenyl, dimethyl, and dihydrochromeno-pyrrole moieties, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-6,7-dimethyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Chromeno-Pyrrole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno-pyrrole core.

    Introduction of the Fluorophenyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where the fluorophenyl group is introduced to the core structure.

    Alkylation: The propan-2-yloxypropyl group is introduced via an alkylation reaction, often using a suitable alkyl halide and a base.

    Methylation: The dimethyl groups are typically introduced through methylation reactions using methylating agents like methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-6,7-dimethyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone or ester functionalities to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the fluorophenyl ring or the chromeno-pyrrole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives or substituted products.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-6,7-dimethyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity to certain biological targets, while the chromeno-pyrrole core may interact with specific proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-3-one
  • 6,7-Dimethyl-2-(3-propoxypropyl)-1,2-dihydroquinolin-4-one
  • 1-(2-Fluorophenyl)-3,4-dihydro-2H-chromen-2-one

Uniqueness

1-(2-Fluorophenyl)-6,7-dimethyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both fluorophenyl and chromeno-pyrrole moieties makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C25H26FNO4

Molecular Weight

423.5 g/mol

IUPAC Name

1-(2-fluorophenyl)-6,7-dimethyl-2-(3-propan-2-yloxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H26FNO4/c1-14(2)30-11-7-10-27-22(17-8-5-6-9-19(17)26)21-23(28)18-12-15(3)16(4)13-20(18)31-24(21)25(27)29/h5-6,8-9,12-14,22H,7,10-11H2,1-4H3

InChI Key

PFEHFPAGZHQRAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCCOC(C)C)C4=CC=CC=C4F

Origin of Product

United States

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